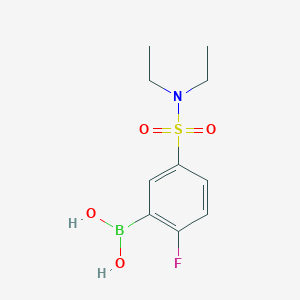
(5-(N,N-diethylsulfamoyl)-2-fluorophenyl)boronic acid
描述
(5-(N,N-diethylsulfamoyl)-2-fluorophenyl)boronic acid is a useful research compound. Its molecular formula is C10H15BFNO4S and its molecular weight is 275.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(5-(N,N-diethylsulfamoyl)-2-fluorophenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, properties, mechanisms of action, and biological applications, supported by research findings and case studies.
- Molecular Formula: C11H15BFNO4S
- Molecular Weight: 287.14 g/mol
- CAS Number: 1704097-26-6
This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it valuable in drug design and development.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfonamide moiety can form hydrogen bonds with target proteins, potentially inhibiting their activity. The fluorine atom enhances the compound's acidity and binding affinity, improving its interaction with biological targets.
Antimicrobial Activity
Research indicates that boronic acids, including derivatives like this compound, exhibit significant antimicrobial properties. A study on related compounds demonstrated moderate activity against various bacteria and fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Bacillus cereus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
| Aspergillus niger | 32 µg/mL |
These results suggest that the compound may serve as a potential antimicrobial agent, especially in treating infections caused by resistant strains.
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. Specifically, it has shown potential as an inhibitor of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ), a target for antiviral therapies. In vitro studies reported an IC50 value of 0.016 µM against PI4KIIIβ, indicating strong inhibitory activity .
Case Studies
- Antiviral Properties : A study explored the antiviral efficacy of similar boronic acids against human rhinoviruses (hRVs). The compounds demonstrated broad-spectrum antiviral activity with low cytotoxicity, suggesting that this compound could be developed into a therapeutic agent against viral infections .
- Anticancer Activity : Research into the anticancer properties of boronic acids has revealed their ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. This compound's structural features may enhance its effectiveness in this regard.
属性
IUPAC Name |
[5-(diethylsulfamoyl)-2-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BFNO4S/c1-3-13(4-2)18(16,17)8-5-6-10(12)9(7-8)11(14)15/h5-7,14-15H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYWNDSBBYYNDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)S(=O)(=O)N(CC)CC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















